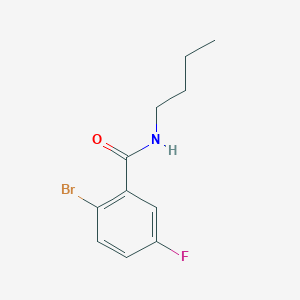

2-Bromo-N-butyl-5-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-butyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKWJFNGQIMVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640898 | |

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-19-8 | |

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Butyl 5 Fluorobenzamide

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-N-butyl-5-fluorobenzamide

A retrosynthetic analysis of this compound logically deconstructs the molecule to reveal plausible starting materials. The most apparent disconnection is at the amide bond (C-N bond), which is a common and reliable transformation in organic synthesis. This primary disconnection yields two key synthons: an electrophilic 2-bromo-5-fluorobenzoyl derivative and a nucleophilic n-butylamine equivalent.

This leads to the identification of 2-bromo-5-fluorobenzoic acid as a crucial starting material. This precursor can be synthesized through methods such as the oxidation of 2-bromo-5-fluorobenzaldehyde or the direct bromination of 3-fluorobenzoic acid. The other essential component, n-butylamine, is a readily available commercial reagent.

The forward synthesis, therefore, hinges on the efficient coupling of 2-bromo-5-fluorobenzoic acid, or an activated form thereof, with n-butylamine. The subsequent sections will delve into the various strategies available to effect this transformation.

Amide Bond Formation Strategies for N-Butylbenzamide Moiety

The formation of the amide linkage in this compound from 2-bromo-5-fluorobenzoic acid and n-butylamine is a thermodynamically favorable but kinetically slow process. Direct condensation of the carboxylic acid and amine requires high temperatures and results in the formation of a stable carboxylate-ammonium salt, impeding the desired reaction. Consequently, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine. The following subsections detail the primary strategies for achieving this activation and subsequent amidation.

Carboxylic Acid Activation and Amine Coupling

This approach involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. This can be achieved through various activating agents or by converting the carboxylic acid into more reactive intermediates like acid halides or anhydrides.

A plethora of coupling reagents have been developed to facilitate amide bond formation under mild conditions. These reagents act by forming a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a urea (B33335) byproduct. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.

Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidine analogue (PyBOP) are effective coupling reagents. They react with a carboxylate to form a benzotriazol-1-yl ester, a highly reactive species that readily undergoes nucleophilic acyl substitution with an amine. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).

Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most efficient coupling reagents. They react with the carboxylic acid to form an active ester, which then reacts with the amine. HATU is particularly effective due to the neighboring group participation of the pyridine (B92270) nitrogen in the 7-azabenzotriazole moiety, which accelerates the amidation step.

Table 1: Comparison of Common Stoichiometric Activating Agents

| Activating Agent | Typical Additive | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble urea | Byproducts are easily removed by aqueous workup. | Can be less effective for hindered substrates. |

| BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | - | HMPA (carcinogenic) | High coupling efficiency. | Forms a carcinogenic byproduct. |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Hünig's base (DIPEA) | Tetramethylurea, HOAt | Very high coupling efficiency, fast reaction rates. | Higher cost, potential for side reactions with certain nucleophiles. |

A traditional and highly effective method for activating a carboxylic acid is its conversion to an acyl chloride. 2-Bromo-5-fluorobenzoic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 2-bromo-5-fluorobenzoyl chloride. This acyl chloride is a highly electrophilic species that reacts readily with n-butylamine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. This reaction, known as the Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions.

A typical procedure involves the slow addition of the acyl chloride to a solution of the amine and the base in an inert solvent like dichloromethane at a controlled temperature, often 0 °C to room temperature. The high reactivity of acyl chlorides necessitates careful handling as they are sensitive to moisture.

The formation of a mixed anhydride (B1165640) is another strategy to activate the carboxylic acid. In this method, 2-bromo-5-fluorobenzoic acid is reacted with an acyl halide, such as pivaloyl chloride, or a chloroformate, like ethyl chloroformate, in the presence of a tertiary amine base. This generates a mixed anhydride intermediate. The two carbonyl groups of the mixed anhydride have different electrophilicities. In the case of a pivaloyl mixed anhydride, the sterically hindered carbonyl group is less susceptible to nucleophilic attack, directing the incoming amine to attack the desired carbonyl center of the 2-bromo-5-fluorobenzoyl moiety. This method offers a balance of reactivity and selectivity and is often used in peptide synthesis. The reaction byproducts are generally easy to remove.

Catalytic Amidation Processes

In recent years, the development of catalytic direct amidation methods has gained significant attention as a more atom-economical and environmentally benign alternative to stoichiometric activation. These methods aim to facilitate the direct condensation of a carboxylic acid and an amine by employing a catalyst to overcome the kinetic barrier.

Various catalytic systems have been explored for this transformation. Boric acid and its derivatives have been shown to catalyze the amidation of benzoic acids with amines. The mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. Other metal-based catalysts, including those based on titanium, zirconium, and iron, have also been developed. For instance, titanium(IV) chloride (TiCl₄) can mediate the direct amidation of carboxylic acids. These catalytic methods often require elevated temperatures to drive the reaction to completion and may necessitate the removal of water as it is formed. While still an evolving field, catalytic amidation holds promise for a more sustainable synthesis of amides like this compound.

Alternative Amide Synthesis Methodologies

Beyond mainstream catalytic approaches, other innovative methods for amide synthesis are being developed, focusing on sustainability and novel reactivity.

Reductive Transamidation: Transamidation is a process where the amino group of an amide is exchanged. Reductive transamidation extends this concept by using nitro compounds as the amine source. nsf.gov This strategy involves a two-step, one-pot mechanism where the nitroarene is first reduced to an intermediate like a nitrosoarene, which then participates in the transamidation. nsf.gov For example, manganese can act as both a reductant for the nitro group and an activating agent for a challenging tertiary amide substrate. nih.gov Another green approach uses tetrahydroxydiboron (B₂(OH)₄) to mediate a reductive transamidation between N-acyl benzotriazoles and organic nitro compounds in water. organic-chemistry.org This method avoids hazardous reagents and allows for the synthesis of N-deuterated amides when performed in D₂O. organic-chemistry.org

Electrochemical Approaches: Electrochemistry offers a green and sustainable alternative for amide synthesis, utilizing electrons as traceless reagents to avoid stoichiometric oxidants or reductants. researchgate.net Amide bonds can be formed through the chemoselective electrochemical oxidation of hemiaminal intermediates, which are formed in equilibrium from aldehydes and amines. acs.org This process can be performed efficiently in a continuous flow system using a gold-modified carbon felt anode. acs.org Another electrochemical method involves the direct N-acylation of carboxylic acids with amines in an aqueous medium, facilitated by tetrabutylammonium bromide (TBAB) electrocatalysis. rsc.org The electrochemical synthesis of amides is a growing field, with various strategies including anodic oxidation of iodide, nitrile hydration, and rearrangement reactions being explored. rsc.org

Regioselective Halogenation Strategies for the Aromatic Ring

The synthesis of this compound requires the precise installation of a bromine atom at the C2 position of the 5-fluoro-N-butylbenzamide core. This is achieved through electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring.

Electrophilic Aromatic Bromination at the 2-Position

The electrophilic aromatic bromination of a 3-fluoro-substituted aromatic ring is a key strategy for accessing the 2-bromo-5-fluoro substitution pattern. In a substrate like N-butyl-3-fluorobenzamide, both the fluorine atom and the N-butylamido group are ortho-, para-directing groups. The powerful activating and directing effect of the amide group, combined with the directing effect of the fluorine atom, strongly favors electrophilic attack at the C2 position, which is ortho to both substituents.

The general mechanism for electrophilic aromatic bromination involves two principal steps. First, the electrophile attacks the π-electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgfiveable.me This step is typically the rate-determining step. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. libretexts.orgfiveable.me

The choice of brominating reagent and reaction conditions is critical for achieving high yield and selectivity.

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, widely used in aromatic bromination. wikipedia.orgorganic-chemistry.org For deactivated aromatic compounds, bromination with NBS can be effectively carried out in a strong acid medium such as concentrated sulfuric acid. acs.org For activated systems, milder conditions are sufficient. commonorganicchemistry.com The use of NBS/silica gel has been reported as a good system for regioselective electrophilic aromatic brominations. nih.govresearchgate.net The reaction conditions, including the choice of solvent, can significantly influence the regioselectivity of the bromination. wikipedia.orgnih.gov

Table 4: Conditions for Aromatic Bromination using NBS

| System | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| NBS / H₂SO₄ | Deactivated aromatics | Concentrated H₂SO₄, mild temperature | Good yields of monobrominated products | acs.org |

| NBS / DMF | Electron-rich aromatics | DMF solvent | High para-selectivity | wikipedia.org |

| NBS / Silica gel | Various aromatics | Carbon tetrachloride, room temp. | High regioselectivity | nih.gov |

Molecular Bromine (Br₂): Molecular bromine (Br₂) is the classic reagent for electrophilic aromatic bromination. khanacademy.org However, because aromatic rings are significantly stabilized by resonance, Br₂ itself is often not electrophilic enough to react at a practical rate. masterorganicchemistry.com Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is typically required. masterorganicchemistry.comlibretexts.org The catalyst functions by polarizing the Br-Br bond, generating a highly reactive electrophilic bromine species that can attack the aromatic ring. fiveable.mepressbooks.pub The reaction proceeds through the standard two-step electrophilic aromatic substitution mechanism, yielding the brominated aromatic compound, HBr, and the regenerated Lewis acid catalyst. fiveable.melibretexts.org The regioselectivity is governed by the directing effects of the substituents on the starting material.

Directing Group Effects and Positional Selectivity

The regiochemical outcome of electrophilic aromatic substitution is governed by the existing substituents on the benzene ring. These groups can be classified as activating or deactivating and as ortho, para-directing or meta-directing. In a precursor to this compound, such as N-butyl-5-fluorobenzamide, two key directing groups are present: the fluorine atom and the N-butylamido group (-CONHCH₂CH₂CH₂CH₃).

Fluorine Atom: Halogens, including fluorine, are deactivating yet ortho, para-directing. chemistrytalk.org Although fluorine is highly electronegative and withdraws electron density from the ring inductively (-I effect), it can also donate a lone pair of electrons through resonance (+M effect). csbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions. In nitration reactions, for instance, fluorobenzene yields primarily the para-substituted product. wikipedia.org

N-butylamido Group: The amide group is generally considered an ortho, para-director. libretexts.org The nitrogen atom can donate its lone pair into the aromatic ring, increasing electron density at the ortho and para positions, thereby activating them towards electrophilic attack. libretexts.org However, the carbonyl portion of the amide is electron-withdrawing, which can temper this activating effect. In the context of metal-catalyzed C-H functionalization, amide functionalities are frequently employed as effective ortho-directing groups. rsc.orgrsc.orgresearchgate.net

When considering the bromination of N-butyl-5-fluorobenzamide, the directing effects of both substituents must be analyzed. The fluorine is at the C-5 position, and the N-butylamido group is at the C-1 position.

The N-butylamido group directs an incoming electrophile (like Br⁺) to the C-2 (ortho) and C-4 (para) positions.

The fluorine atom directs to the C-2 (ortho) and C-4 (ortho) positions relative to itself (the C-6 position is para but is equivalent to C-2 due to symmetry if the amide were not present).

The target C-2 position is ortho to the powerful amide directing group and meta to the fluorine atom. The C-4 position is para to the amide and ortho to the fluorine. The C-6 position is ortho to the amide and also ortho to the fluorine. The formation of the 2-bromo isomer is strongly favored due to the directing influence of the amide group, which is a well-established strategy for achieving ortho-halogenation. rsc.org The confluence of these directing effects enhances the positional selectivity of the bromination reaction.

| Substituent Group | Classification | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -F (Fluoro) | Weakly Deactivating | Ortho, Para | Decreases overall reaction rate compared to benzene. chemistrytalk.org |

| -CONHR (Amido) | Activating (can be deactivating in some contexts) | Ortho, Para | Increases electron density at ortho and para positions. libretexts.org |

Aromatic Fluorination at the 5-Position

The introduction of fluorine into aromatic scaffolds is a critical step in medicinal chemistry as it can significantly alter a molecule's physicochemical properties. brynmawr.edu Achieving selective fluorination at a specific position requires robust methodologies and a clear understanding of the available reagents.

Electrophilic fluorination is a common strategy that utilizes reagents with a weakened nitrogen-fluorine (N-F) bond, rendering the fluorine atom electrophilic. wikipedia.org Several such reagents are commercially available and widely used.

N-Fluorobenzenesulfonimide (NFSI): A stable, easy-to-handle crystalline solid, NFSI is a versatile and effective reagent for the fluorination of a wide range of substrates, including electron-rich aromatic compounds. brynmawr.eduwikipedia.orgnih.gov

Selectfluor®: This is a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is a highly reactive and powerful electrophilic fluorinating agent, often considered more reactive than NFSI. wikipedia.orgstackexchange.com It is also bench-stable and relatively easy to handle. rsc.org

While the outline mentions N-Fluorosuccinimide (NFS), it is notably uncommon as a fluorinating agent. Unlike its chloro-, bromo-, and iodo-analogs (NCS, NBS, NIS), NFS is difficult to prepare and isolate. echemi.comstackexchange.com The high reactivity of elemental fluorine makes the traditional synthesis route (reaction with succinimide) problematic, often leading to violent reactions and incompatible with aqueous solvents. echemi.com Furthermore, the N-F bond in NFS is less polarized compared to reagents like NFSI and Selectfluor, where strong electron-withdrawing sulfonyl groups or a cationic nitrogen center enhance the electrophilicity of the fluorine atom. stackexchange.com

| Reagent | Acronym | Key Characteristics | Typical Applications |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Bench-stable, crystalline solid, versatile. nih.gov | Fluorination of arenes, indoles, and β-keto esters. brynmawr.edunih.gov |

| Selectfluor® | F-TEDA-BF₄ | Highly reactive, powerful, bench-stable. rsc.orgnih.gov | Fluorination of electron-rich aromatics, enol ethers, and carbanions. nih.gov |

| N-Fluorosuccinimide | NFS | Rarely used, difficult to synthesize, less reactive N-F bond. echemi.comstackexchange.com | Not a standard laboratory reagent for fluorination. |

Achieving fluorination at the 5-position of an N-butylbenzamide scaffold requires a synthetic strategy that directs the electrophile to this specific site. A plausible approach involves starting with a precursor where the directing groups favor substitution at the desired carbon. For example, one could start with N-butyl-3-bromobenzamide. In this case, the bromine atom (meta-director) and the amide group (ortho, para-director) would both direct an incoming electrophile to the C-5 position. Subsequent removal of the bromine could yield the 5-fluoro product, although this is a circuitous route.

A more direct method would involve the fluorination of a suitably substituted aniline derivative followed by elaboration to the final benzamide (B126). For example, the fluorination of 3-bromoaniline could be followed by a series of steps to introduce the N-butylcarboxamide group at the 1-position and a bromine at the 2-position. The success of such strategies is highly dependent on the interplay of directing groups at each step.

Sequential Halogenation and Orthogonality of Halogenation Events

The synthesis of a dihalogenated compound like this compound inherently involves a sequence of halogenation reactions. The order of these reactions (bromination then fluorination, or vice versa) is critical and depends on the directing effects of the halogens and other functional groups. The concept of "orthogonality" in this context refers to the ability to perform distinct halogenation reactions on the same molecule without interference, allowing for precise, site-selective introduction of different halogens.

A challenge in sequential halogenation is that the introduction of the first halogen alters the reactivity and directing effects for the second halogenation. For example, brominating N-butyl-5-fluorobenzamide leverages the directing effects of the amide and fluoro groups. Conversely, fluorinating N-butyl-2-bromobenzamide would be guided by the amide and the newly introduced bromo group.

Recent advances have explored using functional groups that offer orthogonal reactivity. For instance, aryl germanes have been shown to be stable under harsh fluorination conditions but are highly reactive towards electrophilic bromination and iodination. This allows for a selective fluorination to be performed in the presence of the germane group, which can then be selectively converted to a C-Br bond in a subsequent step, providing complete positional control over the two distinct halogenation events.

Integrated Synthetic Pathways Towards this compound

A practical and linear synthetic pathway to this compound can be designed starting from commercially available or readily synthesized precursors. A highly feasible route begins with 2-bromo-5-fluorobenzoic acid. guidechem.com

This key intermediate can be synthesized via the direct bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS). guidechem.com The fluorine atom at C-2 and the carboxylic acid at C-1 both direct the incoming bromine electrophile to the C-5 position (para to the fluorine and meta to the carboxylic acid), resulting in high regioselectivity.

The synthetic sequence from 2-bromo-5-fluorobenzoic acid to the target compound involves two standard transformations:

Formation of the Acyl Chloride: The carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting 2-bromo-5-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds readily, often with gentle heating, to yield 2-bromo-5-fluorobenzoyl chloride.

Amidation: The final step is the reaction of the acyl chloride with n-butylamine. This nucleophilic acyl substitution reaction forms the desired amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.

This multi-step sequence is efficient and relies on well-established, high-yielding reactions, providing a reliable pathway to this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Fluorobenzoic acid | N-Bromosuccinimide (NBS), solvent (e.g., CH₂Cl₂) | 2-Bromo-5-fluorobenzoic acid |

| 2 | 2-Bromo-5-fluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, heat | 2-Bromo-5-fluorobenzoyl chloride |

| 3 | 2-Bromo-5-fluorobenzoyl chloride | n-Butylamine (CH₃(CH₂)₃NH₂), Triethylamine, solvent (e.g., CH₂Cl₂) | This compound |

Convergent Synthetic Strategies

In the context of this compound, a convergent approach would typically involve the separate preparation of an activated form of 2-bromo-5-fluorobenzoic acid and n-butylamine, followed by their coupling.

Synthesis of 2-bromo-5-fluorobenzoyl chloride:

A common method for activating the carboxylic acid is its conversion to an acyl chloride. 2-bromo-5-fluorobenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 2-bromo-5-fluorobenzoyl chloride. The use of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), can facilitate this transformation. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

Coupling Reaction:

The separately prepared 2-bromo-5-fluorobenzoyl chloride is then reacted with n-butylamine to form the final amide bond. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. A base, such as triethylamine (Et₃N) or pyridine, is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. The reaction is typically carried out at reduced temperatures to control its exothermicity.

Table 1: Proposed Convergent Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-bromo-5-fluorobenzoic acid | Thionyl chloride (SOCl₂), cat. DMF, reflux | 2-bromo-5-fluorobenzoyl chloride |

| 2 | 2-bromo-5-fluorobenzoyl chloride, n-butylamine | Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C to rt | This compound |

One-Pot and Cascade Reactions in Benzamide Synthesis

One-pot reactions and cascade (or tandem) reactions are highly efficient synthetic strategies that reduce the number of separate reaction and purification steps, thereby saving time, reagents, and minimizing waste.

A plausible one-pot synthesis of this compound would start from 2-bromo-5-fluorobenzoic acid. In this approach, the carboxylic acid is activated in situ using a coupling agent, followed by the immediate addition of n-butylamine to form the amide. This avoids the isolation of the often-sensitive activated intermediate, such as the acyl chloride.

Commonly used coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and suppress side reactions.

A hypothetical cascade reaction could be designed to form the 2-bromo-5-fluorobenzamide scaffold in a single, uninterrupted sequence from a simpler precursor, although this is less common for this specific target. For instance, a reaction sequence could potentially involve the in-situ generation of 2-bromo-5-fluorobenzoic acid from a precursor, followed by its immediate amidation.

Table 2: Proposed One-Pot Amidation of 2-bromo-5-fluorobenzoic acid

| Starting Material | Coupling Agent | Additive | Amine | Solvent | Product |

| 2-bromo-5-fluorobenzoic acid | EDC | HOBt | n-butylamine | Dichloromethane (DCM) | This compound |

| 2-bromo-5-fluorobenzoic acid | DCC | DMAP | n-butylamine | Tetrahydrofuran (THF) | This compound |

Microwave-Assisted Synthesis of Halogenated Benzamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.

The direct amidation of carboxylic acids with amines is a reaction that can be significantly enhanced by microwave heating. In the context of synthesizing this compound, a mixture of 2-bromo-5-fluorobenzoic acid and n-butylamine can be subjected to microwave irradiation, often in the absence of a solvent or in a high-boiling polar solvent. This method aligns with the principles of green chemistry by reducing energy consumption and potentially eliminating the need for hazardous solvents.

The reaction can be performed with or without a catalyst. While some direct amidations under microwave conditions proceed without a catalyst at high temperatures, the addition of a catalyst can facilitate the reaction under milder conditions.

Table 3: Representative Conditions for Microwave-Assisted Amidation of Carboxylic Acids

| Carboxylic Acid | Amine | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |

| Benzoic Acid | Aniline | None | None | 150 | 10 | 92 |

| 4-Nitrobenzoic Acid | Benzylamine | None | None | 150 | 5 | 95 |

| Phthalic Acid | Aniline | None | None | 150 | 8 | 90 |

This table presents generalized data for the microwave-assisted synthesis of various benzamides to illustrate typical reaction parameters.

Advanced Spectroscopic Characterization Techniques for 2 Bromo N Butyl 5 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-Bromo-N-butyl-5-fluorobenzamide provides a detailed map of the proton environments within the molecule. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the substituted benzene (B151609) ring, and the aliphatic region, corresponding to the protons of the N-butyl group.

The aromatic region is expected to show three distinct signals for the three protons on the benzene ring. The substitution pattern (bromo at C2, fluoro at C5, and the amide group at C1) dictates the chemical shifts and coupling patterns. The proton at C6 will likely appear as a doublet of doublets, split by the adjacent proton at C4 and the fluorine atom at C5. The proton at C4 is expected to be a triplet of doublets, split by the two adjacent aromatic protons and the fluorine atom. The proton at C3 will likely be a doublet of doublets, split by the adjacent proton at C4 and the bromine atom.

The N-butyl group will exhibit four distinct signals. The methylene (B1212753) group attached directly to the nitrogen (N-CH₂) is expected to be a triplet, shifted downfield due to the electron-withdrawing effect of the amide group. The adjacent methylene group (-CH₂-) will appear as a multiplet, followed by another multiplet for the next methylene group, and finally, a triplet for the terminal methyl group (-CH₃) at the most upfield position. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic H-3 | 7.60 - 7.80 | dd | J(H-3, H-4) ≈ 8.5, J(H-3, F-5) ≈ 4.5 |

| Aromatic H-4 | 7.10 - 7.30 | ddd | J(H-4, H-3) ≈ 8.5, J(H-4, H-6) ≈ 2.5, J(H-4, F-5) ≈ 8.5 |

| Aromatic H-6 | 7.40 - 7.60 | dd | J(H-6, H-4) ≈ 2.5, J(H-6, F-5) ≈ 8.0 |

| N-H | 6.00 - 6.50 | br s | - |

| N-CH₂- | 3.30 - 3.50 | t | J ≈ 7.0 |

| -CH₂-CH₂- | 1.50 - 1.70 | m | - |

| -CH₂-CH₃ | 1.30 - 1.50 | m | - |

Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm.

The aromatic carbons will have chemical shifts determined by the substituents. The carbon bearing the bromine (C-2) and the carbon bearing the fluorine (C-5) will be directly influenced by the halogen's electronegativity and will also show coupling to the fluorine atom. The other aromatic carbons will also exhibit splitting due to coupling with the fluorine. The chemical shifts of the butyl chain carbons will be in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 166.0 - 168.0 |

| Aromatic C-1 | 135.0 - 137.0 |

| Aromatic C-2 (C-Br) | 115.0 - 117.0 (d, J(C-2, F-5) ≈ 25 Hz) |

| Aromatic C-3 | 132.0 - 134.0 (d, J(C-3, F-5) ≈ 8 Hz) |

| Aromatic C-4 | 118.0 - 120.0 (d, J(C-4, F-5) ≈ 24 Hz) |

| Aromatic C-5 (C-F) | 158.0 - 160.0 (d, J(C-5, F-5) ≈ 250 Hz) |

| Aromatic C-6 | 114.0 - 116.0 (d, J(C-6, F-5) ≈ 8 Hz) |

| N-CH₂- | 40.0 - 42.0 |

| -CH₂-CH₂- | 31.0 - 33.0 |

| -CH₂-CH₃ | 19.0 - 21.0 |

Note: Predicted values and C-F coupling constants are based on analogous structures and established substituent effects. Actual experimental values may vary.

¹⁹F NMR is a powerful technique for compounds containing fluorine. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a doublet of doublets of doublets (ddd) due to coupling with the adjacent aromatic protons at C-4 and C-6, and a smaller coupling to the proton at C-3.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons of the butyl chain (N-CH₂ with -CH₂-, -CH₂- with the next -CH₂-, and so on) and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary carbons (like C-1, C-2, and C-5) and the amide carbonyl group. For example, correlations between the N-CH₂ protons and the carbonyl carbon, as well as the aromatic C-1, would confirm the N-butyl amide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the N-butyl group and the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

Amide Group: A strong absorption band for the C=O (carbonyl) stretching vibration is expected in the IR spectrum, typically around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp band in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1520-1550 cm⁻¹.

Aromatic Ring: The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F and C-Br Bonds: The C-F stretching vibration typically results in a strong absorption in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Alkyl Chain: The C-H stretching vibrations of the butyl group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), and the C-H bending vibrations will be seen around 1375-1465 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1550 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

Note: Predicted values are based on characteristic group frequencies and data from similar compounds. Actual experimental values may vary.

Spectroscopic Signatures of Halogenation

The presence of bromine and fluorine atoms in the aromatic ring of this compound introduces distinct spectroscopic signatures. In vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, the C-Br and C-F stretching vibrations are expected to produce characteristic bands. The C-F stretching vibration typically appears in the region of 1250-1000 cm⁻¹, while the C-Br stretching vibration is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.

In ¹³C NMR spectroscopy, the carbon atoms directly bonded to the halogen atoms will experience significant shifts in their resonance frequencies. The electronegative fluorine atom will cause a large downfield shift of the C-F carbon, and its signal will be split into a doublet due to ¹J(C-F) coupling. The carbon attached to the bromine atom (C-Br) will also be shifted, though the effect is less pronounced than that of fluorine. The substitution pattern on the benzene ring will also influence the chemical shifts of the other aromatic carbons.

Analysis of Intermolecular Hydrogen Bonding Effects on Vibrational Frequencies

The amide functionality in this compound allows for the formation of intermolecular hydrogen bonds, primarily between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. nih.govmdpi.com This hydrogen bonding can significantly affect the vibrational frequencies of the involved functional groups. nih.govmdpi.com

In the solid state, where hydrogen bonding is most prominent, the N-H stretching vibration, typically observed around 3350-3180 cm⁻¹ for secondary amides, will be broadened and shifted to lower wavenumbers compared to the gas phase or in a non-polar solvent. Similarly, the C=O stretching vibration (Amide I band), usually found in the range of 1680-1630 cm⁻¹, will also shift to a lower frequency upon hydrogen bond formation. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 274.0244 | 276.0224 |

| [M+Na]⁺ | 296.0064 | 298.0043 |

Fragmentation Pattern Analysis and Structural Interpretation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo fragmentation, providing valuable structural information. wikipedia.orgmiamioh.edu Key fragmentation pathways for N-alkylbenzamides include α-cleavage and McLafferty rearrangement. libretexts.org

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Proposed Fragment) | Proposed Structure/Loss |

| 217/219 | [M - C₄H₉]⁺ (Loss of the butyl group) |

| 185/187 | [BrC₆H₃FCO]⁺ |

| 157 | [BrC₆H₃F]⁺ (Loss of CO) |

| 101 | [C₄H₉NH=CH₂]⁺ (from α-cleavage) |

| 57 | [C₄H₉]⁺ |

The fragmentation will likely be initiated by the cleavage of the N-butyl group. The aromatic portion of the molecule, being more stable, will likely give rise to prominent fragment ions.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions

Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation. For instance, selecting the [M+H]⁺ ion (m/z 274/276) and inducing collision-induced dissociation (CID) would likely result in the loss of the butyl group to form the daughter ion at m/z 218/220 ([BrC₆H₃FCONH₃]⁺). Further fragmentation of this ion could lead to the loss of ammonia (B1221849) to yield the acylium ion at m/z 201/203 ([BrC₆H₃FCO]⁺). This sequential fragmentation provides unambiguous structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. researchgate.netnih.gov The benzamide (B126) chromophore typically exhibits a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.

The presence of the bromo and fluoro substituents on the benzene ring will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | ~240-260 | High |

| n → π | ~280-300 | Low |

The exact positions and intensities of these bands can be influenced by the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift.

Electronic Absorption Characteristics of the Halogenated Benzamide Chromophore

The presence of bromine and fluorine atoms as substituents on the benzamide ring is expected to modulate the electronic absorption spectrum. Halogen substitution can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and can also affect the intensity of the absorption bands. researchgate.net This is due to the interplay of their inductive and resonance effects on the energy levels of the molecular orbitals.

Correlation of Electronic Transitions with Molecular Structure

The specific electronic transitions observed in the UV-Vis spectrum of this compound would be directly linked to its molecular structure. The π → π* transitions, usually of high intensity, originate from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding anti-bonding orbitals. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron from the oxygen or halogen atoms to a π* anti-bonding orbital.

The planarity of the benzamide system and the nature of the N-butyl substituent would also influence the electronic spectrum. Any steric hindrance that might twist the amide group out of the plane of the benzene ring could affect the conjugation and, consequently, the energy and probability of the electronic transitions.

Without experimental data, a hypothetical table of electronic transitions could be constructed based on known values for similar compounds.

Hypothetical Electronic Absorption Data

| Transition Type | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~230 - 250 | High |

| π → π* | ~270 - 290 | Moderate |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and the packing of this compound molecules in the solid state.

Determination of Solid-State Molecular Geometry and Conformation

An X-ray diffraction study would reveal the exact spatial coordinates of each atom in the molecule. This allows for the determination of the conformation of the flexible N-butyl chain and the dihedral angles between the phenyl ring and the amide plane. For instance, in related benzamide structures, intramolecular hydrogen bonds can influence the planarity of the molecule. nih.govnih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would illuminate how the molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., N-H···O between amide groups of adjacent molecules), halogen bonds (involving the bromine atom), and van der Waals forces. These interactions are crucial in dictating the physical properties of the solid, such as melting point and solubility. The presence of fluorine can also influence crystal packing, sometimes leading to more ordered structures. acs.org

Analysis of Bond Lengths and Angles in the Crystalline State

A key output of single-crystal X-ray diffraction is a precise measurement of all bond lengths and angles within the molecule. This data provides direct evidence of the bonding characteristics. For example, the C-N bond of the amide group is known to have partial double bond character, which would be reflected in its length. The lengths of the C-Br and C-F bonds, and the angles within the benzene ring, would also be determined with high precision.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| C-Br Bond Length (Å) | Value |

| C-F Bond Length (Å) | Value |

| C=O Bond Length (Å) | Value |

| C-N Bond Length (Å) | Value |

Without access to published experimental research for this compound, the tables and detailed discussions remain illustrative of the scientific characterization that would be performed.

Computational and Theoretical Investigations of 2 Bromo N Butyl 5 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model and predict the properties of molecules. These methods can be broadly divided into Density Functional Theory (DFT) and ab initio methods, both of which offer a detailed understanding of molecular systems.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the energy and other properties of a molecule.

One of the primary applications of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-Bromo-N-butyl-5-fluorobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The flexibility of the N-butyl group introduces the possibility of multiple conformers—different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. A comprehensive conformational analysis would map out the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. This creates a conformational energy landscape, which is crucial for understanding how the molecule's shape influences its interactions.

Illustrative Data Table for Optimized Geometric Parameters:

This table demonstrates how the results of a geometry optimization for this compound would be presented. The values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C-F | 1.35 Å | |

| C=O | 1.23 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-F | 118.9° | |

| O=C-N | 122.3° | |

| Dihedral Angle | C-C-N-C | 175.0° |

DFT calculations also provide a detailed picture of the electronic structure of a molecule. This includes understanding how electrons are distributed and the nature of the molecular orbitals.

Molecular Orbital Energies: The energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical indicators of a molecule's reactivity. These energies would be calculated to predict its electron-donating and electron-accepting capabilities.

Charge Distribution: The distribution of electrical charge within this compound would be analyzed, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals which atoms are electron-rich (negative partial charge) and which are electron-poor (positive partial charge), highlighting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potentials: A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and attract nucleophiles. For this compound, the MEP would highlight the electronegative oxygen, fluorine, and bromine atoms as well as the amide proton.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic properties for smaller molecules or serve as benchmarks for DFT results. An ab initio study of this compound would offer a very precise determination of its electronic energy and wave function, leading to highly reliable predictions of its electronic properties.

Density Functional Theory (DFT) Applications

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that uses the properties of the HOMO and LUMO to explain and predict chemical reactivity.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A detailed analysis of the HOMO of this compound would involve:

Energy Level: The energy of the HOMO is directly related to the ionization potential of the molecule. A higher HOMO energy indicates that the molecule is more easily oxidized.

Spatial Distribution: Visualizing the spatial distribution of the HOMO would reveal which parts of the molecule are most involved in electron-donating interactions. In the case of this compound, the HOMO would likely have significant contributions from the phenyl ring and the lone pairs on the bromine, oxygen, and nitrogen atoms.

Illustrative Data Table for FMO Properties:

This table shows the kind of data that would be generated from an FMO analysis of this compound. The values are hypothetical.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Understanding the HOMO is fundamental to predicting how this compound would react with electrophiles and participate in charge-transfer processes.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Lowest Unoccupied Molecular Orbital (LUMO) is a key quantum chemical descriptor that indicates a molecule's ability to accept an electron. In the case of this compound, the LUMO is expected to be primarily localized over the benzamide (B126) ring, with significant contributions from the bromine and fluorine atoms. The electron-withdrawing nature of the halogen substituents and the carbonyl group lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Computational studies on structurally similar nitro-substituted carbonothionylbenzamides have shown that the LUMO energy levels are significantly influenced by the position of substituents on the aromatic ring. tandfonline.com For this compound, the bromine at the ortho position and the fluorine at the meta position relative to the amide group are anticipated to delocalize the LUMO across the phenyl ring and the C=O bond. This distribution suggests that these sites are potential regions for electron acceptance in chemical reactions.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity and lower stability. For this compound, the presence of both electron-donating (N-butylamide) and electron-withdrawing (bromo and fluoro) groups influences this gap.

Based on analyses of related benzamide derivatives, a set of global reactivity descriptors can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

| Reactivity Index | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Indicates the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |

This table presents the theoretical framework for chemical reactivity indices. The actual values for this compound would require specific DFT calculations.

Studies on similar molecules suggest that the interplay of the substituents in this compound would result in a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, where red indicates regions of high electron density (nucleophilic) and blue indicates regions of low electron density (electrophilic).

For this compound, the MEP surface is expected to show the following features:

Nucleophilic Regions (Electron-Rich): The most negative potential (red) is anticipated to be localized on the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. The nitrogen atom of the amide group and the fluorine atom will also exhibit negative potential, though to a lesser extent.

Electrophilic Regions (Electron-Poor): The most positive potential (blue) is expected to be found around the hydrogen atom of the amide group (N-H), making it a site for nucleophilic interaction. The carbon atom of the carbonyl group will also exhibit a significant positive potential.

Theoretical studies on substituted benzamides have confirmed that the carbonyl oxygen is typically the most basic site, and its electrostatic potential is a good indicator of the molecule's proton affinity. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a molecule, allowing for the characterization of chemical bonds and non-covalent interactions.

A QTAIM analysis of this compound would involve identifying the critical points in the electron density (ρ(r)). These critical points are locations where the gradient of the electron density is zero.

(3, -1) Bond Critical Points (BCPs): These points exist between each pair of bonded atoms (e.g., C-C, C-H, C-N, C=O, C-Br, C-F). The properties of the electron density at these BCPs, such as its value (ρ(rb)) and its Laplacian (∇²ρ(rb)), provide quantitative information about the nature of the chemical bond.

For the covalent bonds within the molecule, a high value of ρ(rb) and a negative Laplacian are expected.

The C-Br and C-F bonds will exhibit characteristics of polar covalent bonds.

Intramolecular Interactions: QTAIM analysis can also reveal weaker intramolecular interactions, such as hydrogen bonds. For instance, a bond path could potentially exist between the carbonyl oxygen and a hydrogen atom on the butyl group if the conformation allows for a close approach. Similarly, interactions involving the halogen atoms could be identified. Studies on halogenated benzene (B151609) derivatives have shown that halogen atoms can participate in various non-covalent interactions. mdpi.com

Characterization of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The structural and functional properties of this compound are dictated by a complex network of non-covalent interactions. Computational chemistry offers powerful tools to dissect and quantify these forces, which include both classical hydrogen bonds and the more nuanced halogen bonds.

A primary focus of such a study would be the analysis of intramolecular hydrogen bonds . In this compound, a potential intramolecular hydrogen bond could form between the amide hydrogen (N-H) and the bromine atom at the ortho position. Density Functional Theory (DFT) calculations would be used to optimize the molecule's geometry, and from this, the distance and angle of the potential N-H···Br bond can be determined. Further analysis using Natural Bond Orbital (NBO) theory would quantify the strength of this interaction by calculating the second-order perturbation energy, E(2), which indicates the stabilization energy arising from the delocalization of electron density from the lone pair of the bromine atom to the antibonding orbital of the N-H bond.

Intermolecular interactions are crucial for understanding the solid-state packing and bulk properties of the compound. In a condensed phase, molecules of this compound can form dimers or larger aggregates through several types of interactions.

Hydrogen Bonds: The most prominent intermolecular hydrogen bond would be the N-H···O=C interaction between the amide group of one molecule and the carbonyl oxygen of a neighboring molecule. These are strong interactions that significantly influence crystal packing. mdpi.com

Halogen Bonds: The bromine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor, interacting with a Lewis base, such as the carbonyl oxygen or the fluorine atom of another molecule (C-Br···O or C-Br···F). nih.govjst.go.jp The strength and geometry of these bonds can be characterized computationally. Studies on similar bromo-substituted aromatic compounds have revealed the importance of such interactions in directing crystal architecture. nih.govjst.go.jp

Quantum Theory of Atoms in Molecules (QTAIM) analysis would be employed to characterize these non-covalent interactions by identifying bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. The presence of a BCP between two atoms is a definitive indicator of an interaction.

Hypothetical Data for Intermolecular Interactions:

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···O=C | 1.95 | 170.5 | -5.8 |

| Halogen Bond | C-Br···O=C | 3.10 | 165.2 | -1.5 |

| Halogen Bond | C-Br···F-C | 3.25 | 160.8 | -0.9 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these simulations provide a direct link between the molecular structure and the experimental spectra.

Simulation of Vibrational (IR, Raman) Spectra and Comparison with Experimental Data

Vibrational spectra are sensitive to the molecule's structure and bonding. DFT calculations are routinely used to compute the harmonic vibrational frequencies of a molecule at its optimized geometry. nih.govias.ac.in These calculations produce a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities and Raman activities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. youtube.com By comparing the scaled theoretical spectrum with an experimental one, each absorption band can be assigned to a specific vibrational motion of the atoms (e.g., N-H stretch, C=O stretch, C-Br stretch). This detailed assignment is crucial for confirming the molecular structure and understanding the effects of substitution and intermolecular interactions on the vibrational modes. diva-portal.orgchemrxiv.org

Hypothetical Vibrational Frequencies and Assignments:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν(N-H) | 3580 | 3455 | 55 | N-H stretching |

| ν(C-H) | 3080-2890 | 2975-2790 | 110 | C-H stretching (alkyl) |

| ν(C=O) | 1715 | 1655 | 250 | Carbonyl stretching |

| δ(N-H) | 1590 | 1535 | 120 | N-H bending |

| ν(C-C) | 1550-1400 | 1500-1350 | 85 | Aromatic C-C stretching |

| ν(C-F) | 1245 | 1200 | 180 | C-F stretching |

| ν(C-Br) | 650 | 625 | 40 | C-Br stretching |

Prediction of Electronic Absorption (UV-Vis) Spectra

The electronic absorption spectrum, which provides information about electronic transitions within the molecule, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results are typically presented as a series of vertical transitions with corresponding wavelengths (λ_max) and oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net

For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the aromatic ring and n→π* transitions involving the lone pairs of the carbonyl oxygen. The calculations, often performed with a solvent model to mimic experimental conditions, can help assign the observed absorption bands to specific electronic transitions, such as those involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Hypothetical UV-Vis Absorption Data:

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 240 | 0.42 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 215 | 0.08 | HOMO → LUMO+1 (n→π*) |

Chemical Shift Prediction for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the NMR chemical shifts (δ) of nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govrsc.org

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Comparing the predicted chemical shifts with experimental values confirms structural assignments and can help resolve ambiguities. researchgate.net For this compound, predicting the ¹³C shifts would be particularly useful for assigning the aromatic carbons, while ¹⁹F NMR prediction would confirm the electronic environment around the fluorine atom. illinois.edunih.gov

Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm):

| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹³C | Carbonyl (C=O) | 168.5 | 167.9 |

| ¹³C | C-Br | 118.2 | 117.5 |

| ¹³C | C-F | 160.1 (d, J=245 Hz) | 159.8 (d, J=244 Hz) |

| ¹H | N-H | 8.10 | 8.05 |

| ¹H | N-CH₂ | 3.45 | 3.42 |

| ¹⁹F | C-F | -115.3 | -114.9 |

Computational Studies on Regioselectivity and Reaction Mechanisms

Beyond static properties, computational chemistry can illuminate the reactivity of this compound, particularly in reactions like further halogenation.

Transition State Characterization for Halogenation Reactions

Should one wish to introduce another halogen atom onto the aromatic ring via electrophilic substitution, the existing substituents (bromo, fluoro, and N-butylamido) will direct the position of the incoming electrophile. The N-butylamido group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. This leads to a competition for the available positions on the ring.

Computational methods can predict the most likely product by modeling the reaction pathway for substitution at each possible position. This involves locating the transition state (TS) structure for each pathway. mdpi.com The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the activation energy (the energy difference between the reactants and the transition state) for each potential reaction pathway, one can determine the most kinetically favored product. rsc.org The pathway with the lowest activation energy will be the fastest and therefore the major reaction channel. These calculations provide a quantitative understanding of the regioselectivity observed in electrophilic halogenation reactions. mdpi.comchemistryworld.com

Hypothetical Activation Energies for Bromination:

| Position of Attack | Relative Activation Energy (kcal/mol) | Expected Product |

| C-3 | +4.5 | Minor |

| C-4 | 0.0 | Major |

| C-6 | +2.1 | Minor |

Energetic Analysis of Competing Reaction Pathways

In the synthesis of this compound, several reaction pathways can theoretically compete with the desired amide formation. Computational and theoretical chemistry provide powerful tools to investigate the energetic landscapes of these potential pathways, offering insights into reaction mechanisms, feasibility, and selectivity. By employing methods such as Density Functional Theory (DFT), researchers can model the potential energy surfaces of reactions, identifying transition states and intermediates and calculating their relative energies. This energetic analysis is crucial for understanding why a particular synthetic route is favored and for optimizing reaction conditions to enhance the yield of the target molecule.

The primary reaction for the formation of this compound involves the nucleophilic acyl substitution of a suitable 2-bromo-5-fluorobenzoyl derivative (such as 2-bromo-5-fluorobenzoyl chloride) with n-butylamine. However, the presence of multiple reactive sites and the possibility of different mechanistic steps lead to potential competing reactions.

A common approach to analyze these pathways is to calculate the Gibbs free energy (ΔG) profile for each proposed mechanism. The pathway with the lowest activation energy barrier (the energy difference between the reactants and the highest-energy transition state) is generally the most kinetically favored.

Key Competing Pathways:

The principal reaction is the formation of the amide bond. Computational studies on similar acylation reactions of amines with acyl chlorides suggest a two-step mechanism. researchgate.netnih.gov The first step is the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is typically the rate-determining step. researchgate.netnih.gov The second step involves the departure of the leaving group (e.g., chloride) and a proton transfer, leading to the final amide product.

A potential competing pathway, though generally less favorable under typical amidation conditions, could involve side reactions related to the substituents on the aromatic ring. However, the C-Br and C-F bonds are generally stable under the conditions used for amide formation from an acyl chloride. A more plausible set of competing scenarios would involve different conformations of the reactants and intermediates, or the role of the solvent and any added base in the reaction mechanism.

Energetic Profile Analysis:

To illustrate the energetic analysis, hypothetical energy values for the key steps in the formation of this compound are presented below. These values are representative of what would be obtained from DFT calculations for similar reactions. The analysis would compare the desired pathway with a plausible, albeit higher energy, alternative.

Interactive Data Table: Energetic Profile of Amide Formation

Below is a representative energetic profile for the primary reaction pathway, detailing the relative energies of the reactants, transition state, intermediate, and product.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (TS2) | +2.1 |

| Products | -20.5 |

This data is illustrative and based on general principles of amide formation reactions.

The data in the table highlights that the initial nucleophilic attack (leading to TS1) represents the highest energy barrier, making it the rate-determining step. Once the tetrahedral intermediate is formed, the subsequent steps to the final product are energetically favorable.

Interactive Data Table: Comparison of Competing Reaction Pathways

This table compares the activation energies for the desired amide formation versus a hypothetical competing pathway, such as a side reaction involving an alternative conformation or an undesired elimination reaction.

| Reaction Pathway | Rate-Determining Step | Activation Energy (ΔG‡, kcal/mol) | Overall Reaction Energy (ΔG, kcal/mol) |

| Desired Amide Formation | Nucleophilic Attack | 15.2 | -20.5 |

| Hypothetical Side Reaction | Undesired Elimination | 25.8 | -5.3 |

This data is illustrative. The activation and reaction energies are hypothetical values used for comparison.

Computational investigations provide a detailed, step-by-step energetic picture of the reaction, allowing chemists to understand the factors that control the reaction's outcome. By analyzing the electronic and steric properties of the transition states, it is possible to rationalize the observed reactivity and to predict how changes in the substrates or reaction conditions might influence the competition between different pathways.

Chemical Reactivity and Mechanistic Studies of 2 Bromo N Butyl 5 Fluorobenzamide

Reactivity of the Amide Functional Group

The amide group in 2-Bromo-N-butyl-5-fluorobenzamide is a resonance-stabilized functional group, which renders it less reactive than other acyl derivatives. However, it can still undergo a variety of chemical transformations under appropriate conditions.

Reactions at the Amide Nitrogen and Carbonyl Carbon

The amide nitrogen in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. stackexchange.com However, deprotonation with a strong base can generate a corresponding amidate, which is a more potent nucleophile and can participate in reactions such as N-alkylation. stackexchange.com

The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the hydrolysis of the amide bond, as well as other nucleophilic acyl substitution reactions.

Mechanistic Aspects of Amide Hydrolysis and Formation

The hydrolysis of this compound to 2-bromo-5-fluorobenzoic acid and n-butylamine can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comkhanacademy.org Subsequent proton transfer steps lead to the formation of a tetrahedral intermediate, which then collapses to expel the amine as a leaving group, which is protonated under the acidic conditions to form an ammonium (B1175870) salt. youtube.comkhanacademy.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the free amine. youtube.com

| Reaction | Reagents and Conditions | Products | Mechanism |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl or H₂SO₄ in H₂O), heat | 2-Bromo-5-fluorobenzoic acid and n-butylammonium salt | Protonation of carbonyl, nucleophilic attack by water, proton transfer, and elimination of the amine. libretexts.orgyoutube.comkhanacademy.org |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH or KOH in H₂O), heat | Salt of 2-Bromo-5-fluorobenzoic acid and n-butylamine | Nucleophilic attack by hydroxide, formation of a tetrahedral intermediate, and elimination of the amide anion. youtube.com |

Transformations Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents: the bromo, fluoro, and N-butylamido groups.

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

In electrophilic aromatic substitution (EAS) reactions, the N-butylamido group is an activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the ring. chemistry.coach Conversely, the bromine and fluorine atoms are deactivating groups due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.orgstackexchange.comyoutube.com

The directing effects of the substituents are as follows:

-NHCO(CH₂)₃CH₃ (N-butylamido): Activating and ortho-, para-directing.

-Br (Bromo): Deactivating and ortho-, para-directing. stackexchange.com

-F (Fluoro): Deactivating and ortho-, para-directing.